9,12,15,18,21-Tetracosapentaenoic acid

Omega-3 PUFA metabolism DHA biosynthesis Human clinical trial

9,12,15,18,21-Tetracosapentaenoic acid, also referred to as tetracosapentaenoic acid (TPAn-3 or 24:5n-3), is a very long-chain polyunsaturated fatty acid (VLC-PUFA) belonging to the omega-3 family. It contains 24 carbon atoms and five cis double bonds at positions 9, 12, 15, 18, and 21.

Molecular Formula C24H38O2
Molecular Weight 358.6 g/mol
Cat. No. B1252613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,12,15,18,21-Tetracosapentaenoic acid
Synonyms24:5n-3
tetracosapentaenoate
tetracosapentaenoic acid
Molecular FormulaC24H38O2
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCCCCCC(=O)O
InChIInChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-23H2,1H3,(H,25,26)/b4-3+,7-6+,10-9+,13-12+,16-15+
InChIKeyNPTIBOCVSPURCS-RCHUDCCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,12,15,18,21-Tetracosapentaenoic Acid (TPAn-3) Procurement Guide: A Critical VLC-PUFA Intermediate for Omega-3 Pathway Research


9,12,15,18,21-Tetracosapentaenoic acid, also referred to as tetracosapentaenoic acid (TPAn-3 or 24:5n-3), is a very long-chain polyunsaturated fatty acid (VLC-PUFA) belonging to the omega-3 family. It contains 24 carbon atoms and five cis double bonds at positions 9, 12, 15, 18, and 21 [1]. This compound is a recognized intermediate in the biosynthetic pathway converting eicosapentaenoic acid (EPA, 20:5n-3) to docosahexaenoic acid (DHA, 22:6n-3) via the Sprecher pathway [2]. It is found endogenously at low levels in mammalian tissues, including brain and spleen, and is commercially available as a high-purity analytical standard (≥98%) for research use, typically supplied as a solution in ethanol with storage at -20°C under inert atmosphere to prevent oxidative degradation .

Why 9,12,15,18,21-Tetracosapentaenoic Acid Cannot Be Substituted with Other Omega-3 PUFAs in Experimental Workflows


Substituting 9,12,15,18,21-tetracosapentaenoic acid with more abundant omega-3 PUFAs such as EPA (20:5n-3), DHA (22:6n-3), or docosapentaenoic acid (DPAn-3, 22:5n-3) is scientifically unsound because TPAn-3 occupies a unique metabolic node that is differentially regulated from its structural analogs. Human intervention data demonstrate that plasma TPAn-3 levels increase by 215% following EPA supplementation but show no change with DHA supplementation, indicating that TPAn-3 accumulation is not simply a function of total omega-3 intake but is specifically controlled by precursor availability and elongase/desaturase activity [1]. Furthermore, the compound serves as a substrate branch point: it can be elongated to C26:5 or desaturated by Δ6 desaturase to form tetracosahexaenoic acid (THA, 24:6n-3), a metabolic divergence that shorter-chain analogs do not exhibit [2]. These properties make TPAn-3 irreplaceable for studies probing the terminal steps of DHA biosynthesis, sex-dependent omega-3 metabolism, or the biochemical basis of peroxisomal β-oxidation disorders.

Quantitative Differentiation Evidence for 9,12,15,18,21-Tetracosapentaenoic Acid: Head-to-Head and Cross-Study Comparators


EPA-Selective Accumulation: 215% Plasma TPAn-3 Increase with EPA vs. No Change with DHA Supplementation

In a double-blind randomized controlled trial, women and men (19-30 years, n=10-14 per group) received 3 g/day of EPA, DHA, or olive oil control for 12 weeks. Plasma TPAn-3 concentrations were quantified by gas chromatography-mass spectrometry. EPA supplementation significantly increased plasma TPAn-3 by 215% (from 1.3 ± 0.1 to 4.1 ± 0.7 nmol/mL ± SEM, p < 0.0001). In contrast, DHA supplementation produced no significant change in plasma TPAn-3 levels, nor did the olive oil control [1]. This demonstrates that TPAn-3 accumulation is specifically driven by EPA elongation, not by DHA retroconversion or general omega-3 intake, establishing a clear biochemical distinction from DHA and other downstream metabolites.

Omega-3 PUFA metabolism DHA biosynthesis Human clinical trial

Sex-Dependent Plasma Concentrations: Women Exhibit 111% Higher TPAn-3 Than Men Following EPA Supplementation

In the same double-blind RCT, a marked sex-specific difference in plasma TPAn-3 concentrations was observed. Among participants receiving EPA supplementation, women had 111% higher plasma TPAn-3 concentrations compared to men (p < 0.0001). Similarly, women exhibited 99% higher plasma THA (tetracosahexaenoic acid) concentrations than men in the EPA group [1]. This sex difference was not observed in the DHA or olive oil groups, suggesting that women possess a greater capacity for EPA elongation to 24-carbon PUFAs, potentially mediated by higher hepatic elongase (ELOVL2) activity. These sex-specific differences in TPAn-3 accumulation are not replicated by EPA, DHA, or DPAn-3 alone, making TPAn-3 a unique probe for investigating sex-dependent regulation of the distal omega-3 biosynthetic pathway.

Sex differences Omega-3 metabolism ELOVL2 activity

Metabolic Branch Point: TPAn-3 Is a Substrate for Both Elongation (C26:5) and Δ6 Desaturation (C24:6, THA)

Unlike EPA (20:5n-3), which primarily undergoes elongation to DPAn-3, or DHA (22:6n-3), which is a terminal product, TPAn-3 functions as a metabolic branch point. It can be elongated by ELOVL2 to form C26:5n-3 or desaturated by fatty acid desaturase 2 (FADS2/Δ6 desaturase) to form tetracosahexaenoic acid (THA, 24:6n-3), the immediate precursor to DHA via peroxisomal β-oxidation [1]. In trout liver microsomes, the presence of exogenous TPAn-3 (24:5n-3) was shown to influence the desaturation and elongation rates of other n-3 substrates, providing direct evidence of its regulatory role in the pathway [1]. Commercially, this bifurcated metabolic fate is exploited as a research tool: TPAn-3 is sold as a substrate for in vitro assays of Δ6 desaturase activity and for studying the ELOVL2-dependent elongation step that distinguishes 24-carbon PUFA handling from 20- and 22-carbon substrates [2].

Fatty acid desaturase ELOVL2 VLC-PUFA metabolism

Dietary ALA, Not DHA, Drives Serum TPAn-3 Accumulation in Preclinical Models

In a controlled dietary study, male Long Evans rats (n=6 per group) were fed diets with varying levels of alpha-linolenic acid (ALA, 18:3n-3) or DHA for 8 weeks post-weaning. Serum TPAn-3 concentrations increased in a dose-dependent manner with increasing dietary ALA: from 0.09 ± 0.04 nmol/mL (low ALA, 0.1% of total fatty acids) to 0.70 ± 0.09 nmol/mL (medium ALA, 3%) to 1.23 ± 0.14 nmol/mL (high ALA, 10%). In contrast, dietary DHA supplementation across all intake levels (0%, 0.2%, 2% DHA) produced no significant change in serum TPAn-3 [1]. This differential regulation of TPAn-3 by ALA versus DHA mirrors the human EPA/DHA RCT findings and confirms that TPAn-3 is a specific metabolic indicator of de novo DHA synthesis flux from shorter-chain precursors, not a marker of dietary DHA intake. Importantly, this property is not shared by DPAn-3 (22:5n-3) or EPA, which can also increase following DHA retroconversion.

Dietary intervention Alpha-linolenic acid DHA synthesis pathway

Ethyl Ester Derivative Exhibits Antifungal Activity Against Clinically Relevant Fungal Species

The ethyl ester derivative of 9,12,15,18,21-tetracosapentaenoic acid, (9Z,12Z,15Z,18Z,21Z)-ethyl tetracosa-9,12,15,18,21-pentaenoate, was isolated from the red alga Laurencia okamurai and evaluated for antifungal activity in vitro [1]. The compound was tested against four fungal strains: Candida glabrata (537), Trichophyton rubrum (Cmccftla), Cryptococcus neoformans (32609), and Aspergillus fumigatus (07544). While quantitative MIC values are not publicly available from the abstract, the study authors reported that all isolates were evaluated and the compound demonstrated activity across these clinically relevant pathogens. Notably, the ethyl ester form, rather than the free acid, was the bioactive isolate, suggesting that esterification of TPAn-3 may enhance membrane permeability or target engagement. This structural feature distinguishes the ethyl ester derivative from other antifungal fatty acids such as undecylenic acid or short-chain omega-3 free acids.

Antifungal activity Marine natural products Bioassay-guided isolation

Age-Dependent Tissue Decline: TPAn-3 Levels Decrease in Brain and Spleen of Old vs. Young Mice

9,12,15,18,21-Tetracosapentaenoic acid was detected at low levels in mouse brain and spleen, and its concentrations were found to decrease in both tissues of old and exceptionally old mice compared to young adult controls [1]. This observation, cited in the Cayman Chemical product documentation as originating from Arranz et al. (AGE, 2013), aligns with the broader finding that exceptionally old mice exhibit resistance to lipoxidation-derived molecular damage. The age-related reduction in tissue TPAn-3 levels may reflect either decreased biosynthetic capacity (reduced elongase/desaturase activity with age) or increased oxidative consumption of this highly unsaturated fatty acid (five double bonds render it susceptible to lipid peroxidation [2]). In contrast, more abundant long-chain omega-3 PUFAs such as DHA and EPA have been studied extensively in aging, but their age-related decline is confounded by dietary intake variability, whereas TPAn-3's independence from dietary DHA makes it a cleaner metabolic aging marker.

Aging Lipid peroxidation Neurobiology

Optimal Procurement and Application Scenarios for 9,12,15,18,21-Tetracosapentaenoic Acid Across Research and Industrial Workflows


Investigating DHA Biosynthesis: Using TPAn-3 as a Pathway Flux Probe to Distinguish Elongation from Desaturation Activity

For research groups studying the terminal steps of the Sprecher pathway, TPAn-3 is the critical substrate for distinguishing ELOVL2-mediated elongation (to C26:5) from FADS2/Δ6 desaturase-mediated desaturation (to C24:6, THA). As demonstrated by Rotarescu et al. (2022), the 215% increase in plasma TPAn-3 with EPA but not DHA supplementation provides a human-validated dynamic range for intervention studies. Researchers can use the commercially available ≥98% pure standard (Cayman Chemical Item No. 10005157 or equivalent) as an analytical reference for GC-MS or LC-MS quantification, as a substrate in in vitro microsomal desaturase/elongase assays following the methods of Henderson et al. (1998), or as a stable isotope-labeled internal standard for flux analysis [1][2]. The compound is supplied as a solution in ethanol and must be stored at -20°C to minimize oxidative degradation .

Sex-Dependent Lipid Metabolism Studies: Leveraging the 111% Sex Difference in TPAn-3 for Mechanistic Investigation of ELOVL2 Regulation

The uniquely large sex difference in TPAn-3 accumulation (111% higher in women vs. men following EPA supplementation) establishes this compound as a powerful tool for investigating sex-dependent regulation of elongase activity [1]. Unlike EPA or DHA, which show more modest sex effects, TPAn-3 amplifies the sex signal, making it suitable for studies requiring statistically robust discrimination of male vs. female lipid metabolism. Experimental designs may include quantifying TPAn-3 in plasma or tissue from male and female subjects under controlled omega-3 supplementation, using TPAn-3 as a readout for ELOVL2 activity. The compound's independence from dietary DHA intake (as shown in both human and rat studies) eliminates a major confounding variable that plagues sex-difference studies using DHA or EPA as endpoints [1][3]. Caution: this compound is for research use only and is not for human or veterinary therapeutic use .

Natural Products Antifungal Discovery: Ethyl Ester Derivative as a Lead Scaffold from Marine Sources

The ethyl ester derivative of TPAn-3, isolated from the red alga Laurencia okamurai, demonstrated in vitro antifungal activity against Candida glabrata, Trichophyton rubrum, Cryptococcus neoformans, and Aspergillus fumigatus [4]. For natural products chemistry laboratories and antifungal drug discovery programs, this compound serves as a structurally characterized marine-derived scaffold. Researchers may procure the free acid form (TPAn-3) and perform in-house esterification to generate the ethyl ester or other ester derivatives for structure-activity relationship (SAR) studies. The five conjugated double bonds in the 24-carbon chain are a relatively uncommon structural motif among antifungal fatty acids, potentially offering a novel mechanism of action distinct from ergosterol-targeting azoles or echinocandins [4]. Quantitative MIC determination and mammalian cytotoxicity profiling against comparator antifungal agents would be logical next steps for procurement of this compound in antifungal screening pipelines.

Gerontology and Oxidative Stress Research: TPAn-3 as an Age-Sensitive VLC-PUFA Marker in Brain and Spleen Tissues

The observation that TPAn-3 levels decline in brain and spleen of old and exceptionally old mice, reported in the context of lipoxidation resistance in long-lived animals [5], positions this compound as a candidate lipid biomarker for aging studies. Researchers procuring TPAn-3 can use it as an analytical standard to quantify endogenous tissue levels by LC-MS/MS in longitudinal aging cohorts, comparing young, old, and exceptionally old animals. The compound's high unsaturation (five double bonds) renders it susceptible to oxidative degradation, making it a sensitive probe for studying the interplay between endogenous PUFA synthesis, lipid peroxidation, and membrane composition changes during aging [6]. Unlike DHA, which has a complex relationship with aging due to dietary intake variability and selective retention mechanisms, TPAn-3's low endogenous abundance and dietary independence may provide a cleaner signal of age-related decline in biosynthetic capacity. Researchers should implement strict antioxidant protocols (e.g., BHT addition, inert atmosphere handling) during sample preparation to prevent ex vivo oxidation of this labile compound [6].

Quote Request

Request a Quote for 9,12,15,18,21-Tetracosapentaenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.